5-Nitro-3H-benzofuran-2-one (CAS 21997-23-9) is a highly functionalized bicyclic lactone serving as a critical building block in pharmaceutical and fine chemical synthesis. Characterized by a reactive γ-butyrolactone ring fused to a nitro-substituted benzene core, it is primarily procured as an advanced intermediate for the synthesis of the antiarrhythmic active pharmaceutical ingredient (API) dronedarone and specialized hair dye precursors. The presence of the strongly electron-withdrawing 5-nitro group activates the aromatic system for further functionalization and enhances the electrophilicity of the lactone carbonyl, facilitating controlled ring-opening reactions. For industrial buyers, its primary value lies in its ability to bypass multi-step legacy synthetic routes, offering a streamlined, atom-economical pathway to complex benzofuran derivatives [1].
Substituting 5-Nitro-3H-benzofuran-2-one with legacy precursors like 4-nitrophenol or unsubstituted 2-coumaranone fundamentally disrupts established industrial workflows. Using 4-nitrophenol for benzofuran synthesis necessitates multi-stage protection, deprotection, and cyclization steps, significantly increasing solvent waste and process time. Conversely, attempting to use unsubstituted 2-coumaranone followed by late-stage nitration often yields a mixture of isomers and degradation products due to the oxidative sensitivity of the methylene group. Furthermore, the 5-nitro group specifically activates the lactone ring for mild nucleophilic cleavage; lacking this activation, unsubstituted analogs require harsher conditions for ring opening, leading to lower yields of the desired 2-hydroxyphenylacetic acid amides [1].
In the industrial synthesis of dronedarone, 5-Nitro-3H-benzofuran-2-one provides a highly efficient route to the key intermediate 2-butyl-5-nitrobenzofuran (NBBF). Condensation with valeric anhydride yields an enollactone intermediate that undergoes acid-catalyzed rearrangement directly to NBBF. This pathway bypasses the legacy multi-step synthesis starting from 4-nitrophenol, which requires expensive reagents like anisic acid derivatives. The targeted route achieves rapid conversion to the desired benzofuran core while minimizing intermediate isolation steps [1].
| Evidence Dimension | Synthetic steps and reagent requirements to NBBF |
| Target Compound Data | Direct 2-step conversion via valeric anhydride condensation and acid rearrangement |
| Comparator Or Baseline | 4-nitrophenol (Legacy Route) |
| Quantified Difference | Eliminates multi-stage protection/deprotection and avoids expensive anisoyl chloride reagents |
| Conditions | Condensation with valeric acid/anhydride followed by 40% sulfuric acid treatment |
Procurement of this specific intermediate drastically reduces step count and raw material costs in commercial dronedarone API manufacturing.
The lactone ring of 5-Nitro-3H-benzofuran-2-one is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the 5-nitro group. When reacted with secondary amines, it undergoes rapid ring cleavage to form 2-hydroxyphenylacetic acid amides under milder conditions than unsubstituted 3H-benzofuran-2-one. This activation is critical for the energy-efficient production of downstream 3-amino-6-hydroxyphenylethylamines used in hair dye formulations, preventing thermal degradation associated with forcing conditions [1].
| Evidence Dimension | Reactivity toward nucleophilic ring-opening |
| Target Compound Data | Rapid cleavage under mild conditions |
| Comparator Or Baseline | Unsubstituted 3H-benzofuran-2-one |
| Quantified Difference | The 5-nitro group significantly lowers the activation energy for nucleophilic attack at the lactone carbonyl |
| Conditions | Reaction with secondary amines |
Allows manufacturers to synthesize complex phenylacetic acid amides under mild conditions, improving overall yield and reducing energy consumption.
For applications requiring the amino derivative, 5-Nitro-3H-benzofuran-2-one undergoes clean catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. Operating at mild hydrogen pressures (1-5 bar), this method achieves near-quantitative conversion to 5-amino-3H-benzofuran-2-one without disrupting the sensitive lactone ring. This represents a significant process improvement over traditional dissolving metal reductions (e.g., Zn/HCl or Sn/HCl), which generate stoichiometric heavy metal waste and risk acid-catalyzed side reactions [1].
| Evidence Dimension | Reduction efficiency and waste generation |
| Target Compound Data | Near-quantitative yield via Pd/C hydrogenation (1-5 bar H2) |
| Comparator Or Baseline | Dissolving metal reduction (Zn/HCl or Sn/HCl) |
| Quantified Difference | Eliminates stoichiometric heavy metal waste and prevents acid-catalyzed lactone hydrolysis |
| Conditions | Pd/C catalyst, 1-5 bar H2 pressure, polar solvent |
Provides a scalable, environmentally friendly route to aminobenzofuranones, crucial for downstream pharmaceutical functionalization.
5-Nitro-3H-benzofuran-2-one is the premier starting material for synthesizing 2-butyl-5-nitrobenzofuran, a critical intermediate for the antiarrhythmic drug dronedarone. Its ability to undergo condensation with valeric anhydride followed by rearrangement streamlines the manufacturing process, making it the preferred choice for bulk API procurement [1].
Leveraging its highly activated lactone ring, this compound is utilized to synthesize 2-hydroxyphenylacetic acid amides via mild nucleophilic cleavage with secondary amines. Subsequent hydrogenation yields 3-amino-6-hydroxyphenylethylamines, which are high-value precursors in the formulation of specialized oxidative hair dyes [2].
The compound serves as a versatile scaffold for developing novel anti-inflammatory agents. The nitro group can be cleanly reduced to an amine using Pd/C catalysis, providing a functional handle for further derivatization while keeping the lactone core intact for target binding interactions [3].